
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an amino group, a sulphonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-aminoacetophenone with p-toluenesulfonyl chloride, followed by the coupling of the resulting intermediate with benzoyl chloride under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulphonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group yields nitro derivatives, while reduction of the sulphonyl group produces sulfides .
科学的研究の応用
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug design and development, particularly for targeting bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl group is known to interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to the ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
N-(4-Amino-3-((p-bromophenyl)sulphonyl)phenyl)benzamide: Similar structure but with a bromine atom, showing different reactivity and biological activity.
N-(4-Amino-3-((p-methylphenyl)sulphonyl)phenyl)benzamide: Contains a methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sulphonyl group, in particular, plays a crucial role in its antimicrobial and antioxidant activities, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
85237-58-7 |
|---|---|
分子式 |
C20H18N2O3S |
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-amino-3-(4-methylphenyl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23) |
InChIキー |
WEXAOBVLOYDCGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


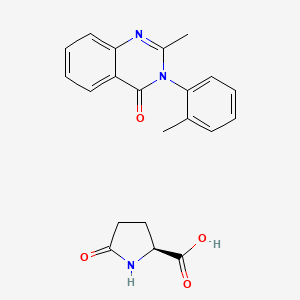
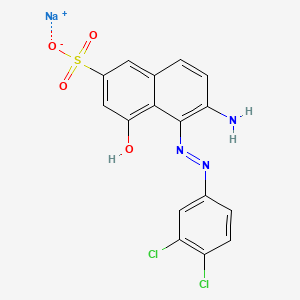

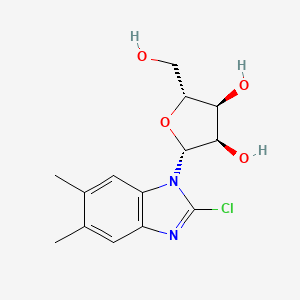

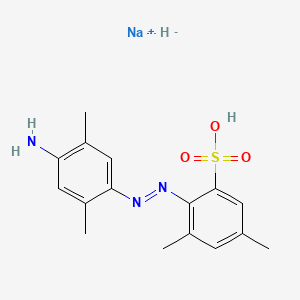
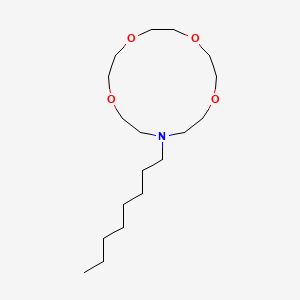

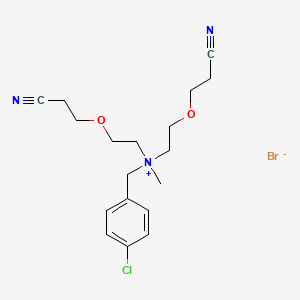
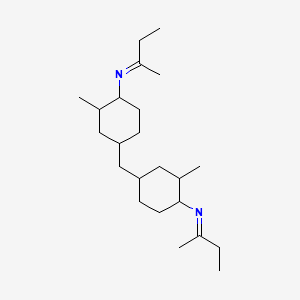


![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

